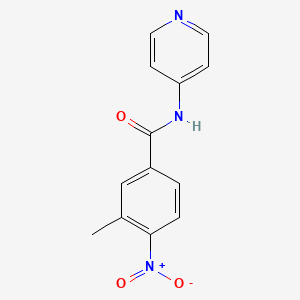![molecular formula C21H28N4O B5691181 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691181.png)
2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide, also known as EPPMP, is a synthetic compound that has been studied for its potential use in the field of medicine. EPPMP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide acts as a partial agonist at the mu-opioid receptor and a full agonist at the delta-opioid receptor. It also inhibits the reuptake of norepinephrine and serotonin, leading to an increase in their levels in the brain. These mechanisms of action contribute to 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide's anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
Studies have shown that 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide can reduce anxiety and depression-like behaviors in animal models. It has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine. Additionally, 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide has been shown to have analgesic effects, possibly through its interaction with the mu-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide is its unique mechanism of action, which differs from other drugs currently used to treat anxiety and depression. However, one limitation is the lack of studies on its long-term effects and safety profile.
Orientations Futures
1. Further studies on the safety and efficacy of 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide in humans.
2. Investigation of the potential use of 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide in treating other medical conditions, such as chronic pain and post-traumatic stress disorder.
3. Exploration of the optimal dosage and administration route of 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide.
4. Development of analogs of 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide with improved pharmacological properties.
5. Investigation of the potential use of 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide involves the reaction between 2-ethyl-5-formylpyrimidine and N-[1-(2-phenylethyl)piperidin-4-yl]methylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the desired product.
Applications De Recherche Scientifique
2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide has been studied for its potential use in treating various medical conditions, including anxiety, depression, and addiction. Research has shown that 2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide interacts with specific receptors in the brain, which can modulate neurotransmitter release and ultimately affect behavior.
Propriétés
IUPAC Name |
2-ethyl-N-[[1-(2-phenylethyl)piperidin-4-yl]methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-2-20-22-15-19(16-23-20)21(26)24-14-18-9-12-25(13-10-18)11-8-17-6-4-3-5-7-17/h3-7,15-16,18H,2,8-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXWBKYQIQEGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5691112.png)

![3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691125.png)
![2-ethyl-N-[2-(2-methylphenyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5691144.png)
![3-[(3R*,4S*)-1-(2-chloro-5-fluorobenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5691152.png)
![phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5691153.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5691154.png)
![4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5691160.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5691172.png)

![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)